Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(pyridin-4-yl)ethylamine with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Industrial production also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in the synthesis of various organic molecules.
Pyrazolo[4,3-b]pyridine derivatives: These compounds have similar pharmacological properties and are used in the development of drugs for various diseases.
Uniqueness
Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 5-[(2-pyridin-4-ylethylamino)methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-2-19-14(18)13-9-12(20-17-13)10-16-8-5-11-3-6-15-7-4-11/h3-4,6-7,9,16H,2,5,8,10H2,1H3 |
InChI Key |
ZXKQUHHULWEQCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CNCCC2=CC=NC=C2 |
Origin of Product |
United States |
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